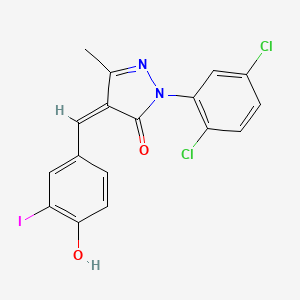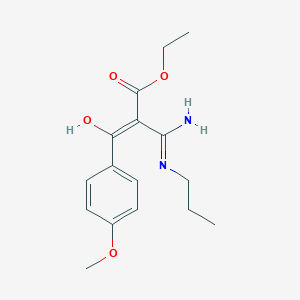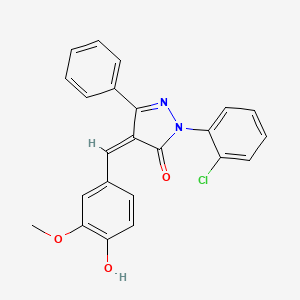
6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol
説明
6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol, also known as MNP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNP belongs to the class of pyrimidinols and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
作用機序
6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol acts as a potent inhibitor of PARP, which is involved in DNA repair and cell death pathways. PARP inhibition leads to the accumulation of DNA damage, resulting in cell death. 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has also been shown to induce autophagy, a process that promotes the degradation of damaged cellular components.
Biochemical and Physiological Effects
6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of using 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol in lab experiments is its high potency as a PARP inhibitor. However, 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has limited solubility in water, which can make it challenging to use in certain experimental setups. Furthermore, 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be established.
将来の方向性
The potential therapeutic applications of 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol are vast, and future research can focus on exploring its efficacy in various diseases. Some of the future directions for 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol research include:
1. Investigating the efficacy of 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol in combination with other drugs for cancer therapy.
2. Studying the neuroprotective effects of 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol in animal models of neurodegenerative diseases.
3. Exploring the anti-inflammatory effects of 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol in various inflammatory diseases.
4. Investigating the safety and efficacy of 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol in clinical trials for various diseases.
Conclusion
In conclusion, 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol acts as a potent inhibitor of PARP, leading to the accumulation of DNA damage and cell death. 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has shown promising results in preclinical studies for its potential use in cancer therapy, neurodegenerative disorders, and inflammation. Further research is needed to establish the safety and efficacy of 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol in humans and explore its potential therapeutic applications in various diseases.
科学的研究の応用
6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinol has shown promising results in preclinical studies for its ability to inhibit PARP, which is involved in DNA repair and cell death pathways.
特性
IUPAC Name |
4-methyl-2-(4-methylpiperidin-1-yl)-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-7-3-5-14(6-4-7)11-12-8(2)9(15(17)18)10(16)13-11/h7H,3-6H2,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGVDPYOXVZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=O)N2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-phenyl-2-{[(3,4,5-trimethoxybenzyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3722141.png)
![2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}butylidene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3722154.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B3722164.png)
![5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3722166.png)

![5-(4-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3722185.png)

![4-{[5-(3-bromobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B3722221.png)
![5-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3722225.png)


![2-[2-({2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]-N-phenylacetamide](/img/structure/B3722236.png)
